molecular formula C10H14O B046531 d-Carvone CAS No. 2244-16-8

d-Carvone

Cat. No. B046531
CAS RN: 2244-16-8
M. Wt: 150.22 g/mol
InChI Key: ULDHMXUKGWMISQ-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of complex molecules starting from d-Carvone has been a topic of interest. For example, carvone has been used as a starting material for the synthesis of a chiral steroid ring D precursor, highlighting its utility in creating complex molecular structures (Pogrebnoi et al., 2006). Furthermore, d-Carvone has been involved in the synthesis of 1alpha-fluoro A-ring phosphine oxide, a building block for fluorinated vitamin D analogues, demonstrating its versatility in synthetic chemistry (Kabat et al., 2001).

Molecular Structure Analysis

d-Carvone's molecular structure, characterized by its chiral center, plays a crucial role in its chemical behavior and synthesis pathways. Its structure has been exploited in creating various natural product scaffolds, such as in the synthesis of (-)-Crotogoudin, where a novel benzannulation involving carvone's α-methyl group was employed (Finkbeiner et al., 2017).

Chemical Reactions and Properties

d-Carvone undergoes numerous chemical reactions, leveraging its functional groups and chiral center. For instance, its transformation into functionalized 8,14-secosteroids showcases its reactivity and potential for generating complex molecules (Kotyatkina et al., 2000). Additionally, the synthesis of thapsigargin and nortrilobolide from d-Carvone illustrates its applicability in producing bioactive agents (Chen & Evans, 2017).

Physical Properties Analysis

The physical properties of d-Carvone, including its boiling point, density, and optical rotation, are significant for its separation, identification, and application in various domains. While specific studies focusing on the physical properties of d-Carvone were not highlighted, these properties are fundamental to understanding and utilizing this compound in both research and industrial applications.

Chemical Properties Analysis

d-Carvone's chemical properties, such as its reactivity towards nucleophiles and electrophiles, and its behavior under different conditions, facilitate its use in synthetic organic chemistry. For instance, the efficient synthesis of carvone-derived 1,2,3-triazoles and their analysis for cytotoxic activity against cancer cells showcases the chemical utility of d-Carvone (Hachim et al., 2021).

Scientific Research Applications

Summary of the Application

Carvone is a monoterpene ketone found in the essential oils of several aromatic and medicinal plants of the Lamiaceae and Asteraceae families . It exhibits multiple pharmacological properties such as antibacterial, antifungal, antiparasitic, antineuraminidase, antioxidant, anti-inflammatory, and anticancer activities .

Methods of Application or Experimental Procedures

These studies were carried out in vitro and in vivo, involving a great deal of knowledge on the mechanisms of action .

Results or Outcomes

The results of a study showed the crucial role of D-carvone in significantly modulating inflammatory cytokine levels and improving ankle joint pathology against FCA-induced arthritic inflammation, implying significant antiarthritic activity in rats .

2. Hepatic Ischemia-Reperfusion-Induced Injury

Summary of the Application

D-carvone is a monoterpene that exists in the essential oils of several plant species. It has been studied for its hepato-protective actions against hepatic ischemia-reperfusion (Hep I/R) induced damage .

Methods of Application or Experimental Procedures

In the study, rats were administered either saline or carvone orally for three weeks prior to the induction of Hep I/R. The carvone 25 plus Hep I/R and Carvone 50 plus Hep I/R groups were administered carvone (25 and 50 mg/kg, respectively) for three weeks, followed by the induction of Hep I/R .

Results or Outcomes

Liver ischemic animals demonstrated impaired liver function, several histopathological variations, and reduced levels of antioxidant enzyme activities. Furthermore, the Hep I/R groups showed elevated gene expression of high-mobility group box 1 (HMGB1), toll-like receptors 4 (TLR4), nuclear factor kappa B (NFκB), and LR family pyrin domain containing 3 (NLP3), with subsequent escalated adhesion molecule 1 (ICAM-1), neutrophil infiltration, and several inflammatory mediators, including interleukin 1 beta (IL-1β), interleukin 6 (IL-6), and tumor necrosis factor α (TNF-α), as well as apoptotic markers. Pretreatment with D-carvone alleviated ischemia/reperfusion-induced impaired liver function, diminished the histopathological deviations, and augmented the antioxidant enzymes. In addition, D-carvone mitigated the gene expression of HMGB1, TLR4, NFκB, and NLP3, with a subsequent reduction in ICAM-1, neutrophils infiltration, inflammatory mediators, and apoptotic markers .

3. Anti-Inflammatory Effects

Summary of the Application

D-carvone has been studied for its anti-inflammatory effects, particularly in the context of lung damage induced by lipopolysaccharides (LPS), which are molecules found in the outer membrane of certain bacteria .

Methods of Application or Experimental Procedures

In the study, the effects of D-carvone were compared with those of the positive control, dexamethasone. The study involved pre-treatment with D-carvone and subsequent induction of lung damage using LPS .

Results or Outcomes

The study found that pre-treatment with D-carvone significantly provided an anti-inflammatory and protective effect against LPS-instigated lung damage .

4. Anticancer Activity

Summary of the Application

D-carvone has shown several medical actions, for instance, it has exhibited anticancer actions in myeloma cells, mediated through the p38 MAPK signaling pathway .

Methods of Application or Experimental Procedures

The study involved the treatment of myeloma cells with D-carvone and subsequent analysis of the effects on the p38 MAPK signaling pathway .

Results or Outcomes

The study found that D-carvone exhibited anticancer actions in myeloma cells, mediated through the p38 MAPK signaling pathway .

5. Biosynthesis and Biological Activities of Carvone and Carvotanacetone Derivatives

Summary of the Application

Carvone and carvotanacetone are monoterpene ketones synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants . These molecules and their derivatives have shown interesting antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiproliferative, chemopreventive, antispasmodic, antiulcer, anticonvulsant, antinociceptive, antiparasitic, larvicidal, and insecticidal activities .

Methods of Application or Experimental Procedures

Carvone and carvotanacetone derivatives have been obtained from natural extracts, biotransformation by microorganisms, or organic synthesis .

Results or Outcomes

The prospects for the pharmacological exploitation of these molecules will be promising and will allow the emergence of potent alternatives to conventional therapeutical principles .

6. Control of Glucose Metabolism

Summary of the Application

Carvone has been studied for its potential role in controlling glucose metabolism .

Methods of Application or Experimental Procedures

In the study, the effects of carvone on enzymes important in the hepatic tissues of diabetic rats were investigated .

Safety And Hazards

D-Carvone may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDHMXUKGWMISQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Record name D-CARVONE
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DSSTOX Substance ID

DTXSID8020256
Record name d-Carvone
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Molecular Weight

150.22 g/mol
Source PubChem
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Physical Description

D-carvone appears as pale yellow or colorless liquid. (NTP, 1992), Liquid, ((+)-form) colourless to light yellow liquid with a caraway-like odour
Record name D-CARVONE
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Record name (S)-Carvone
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Record name d-Carvone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

446 °F at 760 mmHg (NTP, 1992), 231.00 °C. @ 760.00 mm Hg
Record name D-CARVONE
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Flash Point

192 °F (NTP, 1992)
Record name D-CARVONE
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), 1300 mg/L at 18 °C, soluble in propylene glycol and most fixed oils; insoluble in glycerol; miscible with alcohol, 1 ml in 5 ml 60% alcohol (in ethanol)
Record name D-CARVONE
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Record name (S)-Carvone
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Record name d-Carvone
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Density

0.965 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.956-0.961
Record name D-CARVONE
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Record name d-Carvone
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Vapor Pressure

15.5 mmHg at 77 °F ; 31.3 mmHg at 108 °F (NTP, 1992)
Record name D-CARVONE
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Product Name

Carvone, (+)-

CAS RN

2244-16-8
Record name D-CARVONE
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Record name (+)-Carvone
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Record name d-Carvone
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Record name 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5S)-
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Record name d-Carvone
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Record name (S)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one
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Record name CARVONE, (+)-
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Record name (S)-Carvone
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Melting Point

< 15 °C
Record name (S)-Carvone
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Synthesis routes and methods I

Procedure details

15.0 g of carvone are mixed with 0.5 g of triethylamine. 20 ml of methyl mercaptan are condensed in this mixture at room temperature. After standing overnight in the autoclave, the mixture is heated to 50°C for a further 2 hours. After removal of the excess methyl mercaptan, the reaction product is fractionally distilled in vacuum. After a small fore-run of unreacted carvone, there are obtained 14.9 g of 6-methylthio-p-menth-8-en-2-one in the form of a mixture of two isomers in the ratio 1:4 (boiling point 105°-107°/0.2 mm Hg, nD20 1.5067), corresponding to a yield of 78% of the theory. The odour of the mixture is reminiscent of boiled white cabbage with a caraway and onion peel note.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

For transformation of limonene 50 mg Pleurotus sapidus mycel was placed in 1.5 mL MOPS buffer (0.1 M; pH 7.0) and the dried cell mass was rehydrated for one hour at 200 rpm and 24° C. For producing carvone 41 mM limonene were directly applied to the rehydrated culture. The reaction took place for 24 h at 150 rpm and 24° C. After addition of the internal standard (for example camphor for limonene transformation) samples were extracted with 2 mL azeotropic pentane/ether mixture, centrifuged and dried over night with Na2SO4.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1379.4 g (9 mol) of R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) with a purity of 98% (5-isoprenyl-2-methylcyclohex-2-enone) were heated in a 4000 ml glass flask to approx. 150° C. with stirring. At 144° C., 18.4 g of 30% sodium methoxide in water (0.1 mol) were added and then a mixture of 1287.9 g (8.4 mol) of 98% R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) and 330.5 g (12.15 mol) of hydrogen cyamide (HCN) was added dropwise at 136-148° C. with stirring within 8 h. The postreaction time was approx. one hour. Subsequently, the HCN conversion was checked, and was 99.5%. The entire raw output weighed 3014 g and had a dark red color. The raw output was distilled through a Vigreux column. The first fraction recovered was unconverted carvone (approx. 900 g), and, after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography).
Quantity
1379.4 g
Type
reactant
Reaction Step One
Name
5-isoprenyl-2-methylcyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
1287.9 g
Type
reactant
Reaction Step Three
Quantity
330.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,570
Citations
AK Tripathi, V Prajapati, S Kumar - Journal of economic …, 2003 - academic.oup.com
… of l-carvone, d-carvone, and … d-carvone possess 24 times more fumigant toxicity toward adults of R. dominica than its contact toxicity. Overall order of toxicity was l-carvone d-carvone …
Number of citations: 134 academic.oup.com
M Dai, L Wu, K Yu, R Xu, Y Wei, A Chinnathambi… - Biomedicine & …, 2020 - Elsevier
… effect of d-carvone on NLRP3 and TLR4 inflammasome mechanism in I/R induced brain injury wistar rats model we analyzed that treatment of d-carvone regulated cerebral I/R induced …
Number of citations: 28 www.sciencedirect.com
M Zhao, J Du - Journal of King Saud University-Science, 2020 - Elsevier
… Pre-treatment of D-carvone significantly provided anti-… Together, these findings acknowledge the use of D-carvone as … action of D-carvone are necessary to promote D-carvone as …
Number of citations: 34 www.sciencedirect.com
T Gopalakrishnan, S Ganapathy, V Veeran… - Biomedicine & …, 2019 - Elsevier
… painted animals and our results showed that D-carvone at 20 mg dose significantly prevents … and D-carvone at 20 mg dose. The results of the present study suggest that D-carvone can …
Number of citations: 39 www.sciencedirect.com
G Chen, Y Song, F Ma, Y Ma - Korean J. Physiol. Pharmacol, 2020 - synapse.koreamed.org
… D-carvone is an isomer of the … of D-carvone on animal or human model of osteoarthritis till date. Therefore, this research was aimed to evaluate the anti-arthritic activity of D-carvone …
Number of citations: 13 synapse.koreamed.org
J Ye, S Hua, S Liu, F Tian, X Ji, Y Li, M Hou… - Science of The Total …, 2022 - Elsevier
… D-carvone on the physiological processes and related gene transcription (phoU, rbcL, and mcyH) in M. aeruginosa. Results showed that in the presence of L- and D-carvone, … D-carvone …
Number of citations: 2 www.sciencedirect.com
P Iyappan, MD Bala, M Sureshkumar… - …, 2021 - ncbi.nlm.nih.gov
… the anticancer potential of D-Carvone against the human leukemic Molt-… D-Carvone in the treatment of blood cancer Molt-4 cells. Our study suggests the therapeutic potential D-Carvone …
Number of citations: 11 www.ncbi.nlm.nih.gov
HA Ogaly, SAA Aldulmani, FAM Al-Zahrani… - Biology, 2022 - mdpi.com
… D-carvone on liver fibrosis remains unclear. This study aimed to evaluate the anti-fibrotic potential of D-carvone … by D-carvone could support the antifibrotic activity of D-carvone recorded …
Number of citations: 9 www.mdpi.com
National Toxicology Program - … technical report series, 1990 - pubmed.ncbi.nlm.nih.gov
… d-Carvone occurs naturally in caraway and dill seeds and in … conducted by administering d-carvone (approximately 96% … were conducted by administering d-carvone in corn oil by …
Number of citations: 12 pubmed.ncbi.nlm.nih.gov
X Zhu, G Wang, S Wu, C Li - Journal of Environmental …, 2020 - dl.begellhouse.com
… D-carvone is a major monoterpene bioactive … of D-carvone on in vitro and in vivo ulcerative colitis models. Therefore, our aim was to validate the anti-inflammatory effects of D-carvone …
Number of citations: 10 www.dl.begellhouse.com

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